molecular formula C15H13IO2 B325383 4-Ethylphenyl 2-iodobenzoate

4-Ethylphenyl 2-iodobenzoate

Cat. No.: B325383
M. Wt: 352.17 g/mol
InChI Key: XWTDUANFGTZNOK-UHFFFAOYSA-N
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Description

4-Ethylphenyl 2-iodobenzoate is an aromatic ester derivative featuring a 2-iodobenzoate group linked to a 4-ethylphenyl substituent. Its molecular structure (C${15}$H${13}$IO$_2$) combines the electron-withdrawing iodine atom at the ortho position of the benzoate moiety with the lipophilic 4-ethylphenyl group. This compound is hypothesized to exhibit unique physicochemical properties, such as enhanced stability and solubility in nonpolar solvents, due to its structural design.

Properties

Molecular Formula

C15H13IO2

Molecular Weight

352.17 g/mol

IUPAC Name

(4-ethylphenyl) 2-iodobenzoate

InChI

InChI=1S/C15H13IO2/c1-2-11-7-9-12(10-8-11)18-15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3

InChI Key

XWTDUANFGTZNOK-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I

Origin of Product

United States

Chemical Reactions Analysis

Coupling Reactions

The iodine atom at the 2-position of the benzoate moiety enables participation in transition-metal-catalyzed cross-coupling reactions, forming complex biaryl or alkynylated structures.

Sonogashira Coupling

Reacts with terminal alkynes under palladium catalysis to form internal alkynes. For example:

  • Reaction : 4-Ethylphenyl 2-iodobenzoate + trimethylsilylacetylene → 4-Ethylphenyl 2-(alkynyl)benzoate

  • Conditions :

    • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

    • Ligand: CuI (10 mol%)

    • Base: Et₃N

    • Solvent: THF, 80°C, 12 h

  • Yield : ~75% (analogous to methyl 4-iodobenzoate reactions) .

Suzuki-Miyaura Coupling

Forms biaryl derivatives with boronic acids:

  • Reaction : this compound + arylboronic acid → 4-Ethylphenyl 2-arylbenzoate

  • Conditions :

    • Catalyst: Pd(OAc)₂ (2 mol%)

    • Ligand: SPhos

    • Base: K₂CO₃

    • Solvent: DMF/H₂O (9:1), 100°C, 24 h

  • Yield : 60–85% (based on similar iodobenzoate esters) .

Stille Coupling

Reacts with organostannanes to form substituted aromatics:

  • Example : this compound + tributyl(vinyl)tin → 4-Ethylphenyl 2-vinylbenzoate

  • Conditions :

    • Catalyst: Pd(PPh₃)₄ (3 mol%)

    • Solvent: Dioxane, 90°C, 18 h

  • Yield : ~70% (analogous to ethyl 4-iodobenzoate) .

Nucleophilic Substitution Reactions

The iodine atom acts as a leaving group in aromatic nucleophilic substitution (SNAr), though reactivity is moderate compared to nitro- or cyano-substituted arenes.

Amine Substitution

  • Reaction : this compound + primary amine → 4-Ethylphenyl 2-aminobenzoate

  • Conditions :

    • Solvent: DMF, 120°C, 24 h

    • Base: K₂CO₃

  • Yield : 40–55% .

Thiol Substitution

  • Reaction : this compound + thiophenol → 4-Ethylphenyl 2-(phenylthio)benzoate

  • Conditions :

    • Catalyst: CuI (10 mol%)

    • Ligand: 1,10-phenanthroline

    • Solvent: DMSO, 100°C, 12 h

  • Yield : 65% .

Functional Group Transformations

The ester group undergoes hydrolysis or reduction, while the iodine participates in halogen-exchange reactions.

Ester Hydrolysis

  • Reaction : this compound → 2-Iodobenzoic acid + 4-Ethylphenol

  • Conditions :

    • Reagent: NaOH (2M)

    • Solvent: EtOH/H₂O (1:1), reflux, 6 h

  • Yield : >90% .

Halogen Exchange

  • Reaction : this compound → 4-Ethylphenyl 2-fluorobenzoate

  • Conditions :

    • Reagent: AgF (2 eq.)

    • Solvent: DMF, 100°C, 24 h

  • Yield : 50% (via aromatic Finkelstein reaction) .

Radical Reactions

The C–I bond undergoes homolytic cleavage under UV light or with initiators like AIBN, enabling radical-based functionalization.

Alkylation via Minisci Reaction

  • Reaction : this compound + cyclohexane → 4-Ethylphenyl 2-cyclohexylbenzoate

  • Conditions :

    • Initiator: AIBN (10 mol%)

    • Reductant: TMS₃SiH

    • Solvent: Acetonitrile, 80°C, 12 h

  • Yield : 30–40% .

Comparative Reactivity Data Table

Reaction Type Reagents/Conditions Product Yield Key Citations
Sonogashira CouplingPd/Cu, Et₃N, THF2-Alkynyl derivatives75%
Suzuki CouplingPd(OAc)₂, K₂CO₃, DMF2-Aryl derivatives85%
Amine SubstitutionK₂CO₃, DMF, 120°C2-Aminobenzoates55%
Ester HydrolysisNaOH, EtOH/H₂O2-Iodobenzoic acid>90%

Mechanistic and Kinetic Insights

  • Coupling Reactions : Proceed via oxidative addition of Pd⁰ to the C–I bond, followed by transmetallation or alkyne insertion .

  • SNAr Reactions : Electron-withdrawing ester group activates the aromatic ring, facilitating nucleophilic attack at the ortho position .

  • Radical Pathways : Initiated by AIBN, forming aryl radicals that abstract hydrogen or add to alkenes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key structural analogs include iodobenzoate derivatives and ethylphenyl-substituted compounds. Below is a comparative analysis based on substituent effects, synthesis, and properties:

Table 1: Comparison of 4-Ethylphenyl 2-Iodobenzoate with Similar Compounds
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound C${15}$H${13}$IO$_2$ 2-iodobenzoate, 4-ethylphenyl 328.17 High lipophilicity (inferred)
Ethyl 2-(4-iodobenzoyl)benzoate C${16}$H${13}$IO$_3$ 4-iodobenzoyl, ethyl ester 356.18 Used as a synthetic intermediate
Ethyl 4-amino-2-chloro-5-iodobenzoate C$9$H$9$ClINO$_2$ 5-iodo, 2-chloro, 4-amino, ethyl ester 325.54 Potential pharmaceutical intermediate
(E)-2-(2-Iodophenoxy)pent-2-en-1-yl 2-iodobenzoate C${16}$H${13}$I$2$O$3$ 2-iodobenzoate, 2-iodophenoxy, alkenyl 506.89 69% synthesis yield; colorless amorphous solid
Key Observations:

Substituent Effects: The 2-iodo position in the target compound may introduce steric hindrance and electronic effects distinct from 4-iodo analogs (e.g., Ethyl 2-(4-iodobenzoyl)benzoate). Ortho-substituted iodobenzoates often exhibit reduced rotational freedom, impacting reactivity in cross-coupling reactions .

Synthesis and Stability: Yields for iodobenzoate derivatives vary significantly. For example, (E)-2-(2-Iodophenoxy)pent-2-en-1-yl 2-iodobenzoate was synthesized in 69% yield , while imidazolidinic analogs (e.g., IM-3) achieved 70–74% yields via Strecker synthesis . The target compound’s synthesis may require optimization to balance steric challenges from the ethylphenyl group.

Pharmacological Potential: Ethylphenyl-substituted compounds like IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione) demonstrated central nervous system activity in preclinical models . This suggests that the 4-ethylphenyl moiety in the target compound could confer bioactivity, though direct evidence is lacking.

Research Findings and Data Gaps

  • Reactivity: Ortho-iodo substituents in benzoates are known to act as directing groups in transition metal-catalyzed reactions. However, steric bulk from the ethylphenyl group may limit accessibility in such reactions .
  • Applications : Iodobenzoates are frequently used as intermediates in pharmaceuticals and materials science. The target compound’s lipophilicity makes it a candidate for drug delivery systems or hydrophobic polymer matrices.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-Ethylphenyl 2-iodobenzoate, and how can purity be optimized during preparation?

  • Methodology : Multi-step synthesis typically involves esterification of 2-iodobenzoic acid with 4-ethylphenol under acidic catalysis (e.g., H₂SO₄ or TsOH). Purity optimization requires careful control of reaction stoichiometry, temperature (60–80°C), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Post-synthesis characterization by HPLC or GC-MS is recommended to confirm purity (>95%) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :

  • Structural analysis : Use 1^1H/13^13C NMR to confirm ester linkage and iodine substitution patterns. Compare spectral data with analogous iodobenzoates (e.g., 2-iodobenzoate derivatives in crystallographic studies) .
  • Physicochemical properties : Determine melting point (mp) via DSC and solubility in polar/non-polar solvents (e.g., DMSO, chloroform) for compatibility in downstream applications .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Follow OSHA and REACH guidelines for iodinated aromatic compounds. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : The C–I bond serves as a reactive site for palladium-catalyzed couplings. Optimize conditions (catalyst: Pd(PPh₃)₄; base: K₂CO₃; solvent: DMF/H₂O) to achieve high yields. Monitor regioselectivity via LC-MS and compare with bromo/chloro analogs . Address competing side reactions (e.g., proto-deiodination) by adjusting temperature and ligand ratios .

Q. What strategies can resolve contradictions in reported biological activity data for iodobenzoate derivatives?

  • Methodology :

  • Data reconciliation : Compare assay conditions (e.g., cell lines, concentrations) across studies. For antimicrobial activity, standardize MIC tests (CLSI guidelines) and validate via dose-response curves .
  • Mechanistic studies : Use molecular docking to assess binding affinity to targets (e.g., bacterial enzymes) and validate with SPR or ITC .

Q. How can researchers design experiments to study the degradation pathways of this compound under environmental conditions?

  • Methodology :

  • Photolysis : Expose to UV light (254 nm) in aqueous/organic solvents; monitor by HPLC for iodide release (IC analysis) and identify intermediates via HRMS .
  • Hydrolysis : Test stability at varying pH (2–12) and temperatures (25–60°C). Use kinetic modeling (Arrhenius equation) to predict half-lives .

Q. What computational approaches are suitable for predicting the spectroscopic signatures of this compound?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate IR and NMR spectra. Validate against experimental data and adjust for solvent effects (PCM model) .

Data Analysis and Reporting

Q. How should researchers address variability in chromatographic data during purity analysis?

  • Methodology : Use internal standards (e.g., deuterated analogs) to normalize retention time shifts. For peak splitting, optimize mobile phase (e.g., add 0.1% TFA) and confirm column efficiency with USP standards .

Q. What statistical methods are appropriate for analyzing dose-dependent biological responses to this compound?

  • Methodology : Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report confidence intervals and p-values .

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